molecular formula C23H25N5O B2478111 N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-99-2

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2478111
CAS RN: 1105218-99-2
M. Wt: 387.487
InChI Key: ZWYYCLDZWVWJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as P3C, is a small molecule that has gained significant attention in scientific research due to its potential as a therapeutic agent. P3C is a member of the piperidine class of compounds and has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Anti-tubercular Agents

Research by Srinivasarao et al. (2020) highlights the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, for their anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant activity, demonstrating the potential of such molecules as anti-tubercular agents (Srinivasarao et al., 2020).

Metabolism Studies

A study on Flumatinib metabolism in chronic myelogenous leukemia patients by Gong et al. (2010) offers insights into the metabolic pathways of related compounds in humans. Though not directly about N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, this research underscores the importance of understanding the metabolism of such complex molecules for their effective application in medicine (Gong et al., 2010).

Cocrystallization and Supramolecular Chemistry

Prasad et al. (2015) investigated the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drug Pyrazinoic acid. Their findings contribute to a deeper understanding of how structural variations in molecules similar to N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide influence their interaction with other compounds, which is crucial for the development of drug formulations (Prasad et al., 2015).

Synthesis and Process Optimization

Wei et al. (2016) developed a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcasing the synthetic routes and optimization processes applicable to compounds with similar structures to N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide. This research underscores the importance of efficient synthesis routes for the production of potential pharmaceutical compounds (Wei et al., 2016).

Glycine Transporter 1 Inhibitor

A study by Yamamoto et al. (2016) focused on the identification of a potent glycine transporter 1 (GlyT1) inhibitor, highlighting the process of discovering and optimizing molecules with therapeutic potential. Although not directly referencing N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, this research exemplifies the broader context of how similar molecules are evaluated for their pharmacological activity (Yamamoto et al., 2016).

properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-5-2-3-7-20(17)21-8-9-22(27-26-21)28-13-10-19(11-14-28)23(29)25-16-18-6-4-12-24-15-18/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYCLDZWVWJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.